

A Comparative Analysis of TPO and Irgacure 819 (BAPO) in Photopolymerization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
Cat. No.:	B1207914

[Get Quote](#)

For researchers, scientists, and drug development professionals, the selection of a suitable photoinitiator is a critical step in the development of photopolymerized materials. This guide provides an objective comparison of two widely used Type I photoinitiators: TPO (**Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide**) and Irgacure 819 (BAPO, Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide), focusing on their performance characteristics and supported by experimental data.

Both TPO and Irgacure 819 are acylphosphine oxide-based photoinitiators that undergo α -cleavage upon exposure to UV light to generate free radicals, which in turn initiate polymerization.^{[1][2]} Their efficiency, however, varies based on several key performance metrics.

Performance Comparison: TPO vs. Irgacure 819

Irgacure 819 generally exhibits a higher molar extinction coefficient and quantum yield compared to TPO, leading to faster polymerization rates.^{[3][4]} BAPO's molecular structure allows for the generation of four reactive radicals per molecule, in contrast to the two generated by TPO, contributing to its higher efficiency.^{[1][2][5]} This enhanced reactivity makes Irgacure 819 particularly effective for applications requiring deep curing, such as in pigmented or thicker formulations.^{[3][6]}

Conversely, TPO is often favored for its lower yellowing properties, making it a suitable choice for clear coatings and applications where color stability is paramount.^{[7][8]} While both are

susceptible to oxygen inhibition at the surface, their performance can be enhanced in combination with other photoinitiators or amines.[9][10]

Quantitative Data Summary

The following table summarizes key performance data for TPO and Irgacure 819 based on various experimental studies.

Performance Metric	TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)	Irgacure 819 (BAPO, Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide)	Key Observations
Chemical Structure	<chem>C22H21O2P</chem>	<chem>C26H27O3P</chem>	BAPO has an additional trimethylbenzoyl group. [11]
Molecular Weight	348.37 g/mol [8]	418.47 g/mol [8]	
Melting Point	88-92 °C [8]	131-135 °C [8]	
Maximum Absorption (λ _{max})	~366 - 400 nm [4][8]	~370 - 400 nm [3][8] [12][13]	Both are effective with LED and traditional mercury lamps. [3]
Degree of Conversion	Generally high, but can be slightly lower than BAPO. [14]	Often exhibits a higher degree of conversion. [14][15]	BAPO's higher radical generation contributes to greater conversion. [2]
Polymerization Rate	Fast, but typically slower than BAPO. [1]	Very high, often faster than TPO. [1][15][16]	Higher molar extinction coefficient leads to faster polymerization. [3]
Depth of Cure	Good, but generally less than BAPO. [17]	Excellent, especially in pigmented or thick systems. [3][6][17]	BAPO's photobleaching effect enhances light penetration. [13][16]
Color Stability (Yellowing)	Generally exhibits lower yellowing. [7]	Can be more prone to yellowing, though it has a photobleaching effect. [13][15]	TPO is often preferred for applications requiring high color stability. [8]
Cytotoxicity	Can exhibit concentration-	Shows higher cytotoxicity compared	Both are more cytotoxic than

dependent cytotoxicity.[18]	to TPO in some studies.[14][18]	camphorquinone (CQ).[18]
-----------------------------	---------------------------------	--------------------------

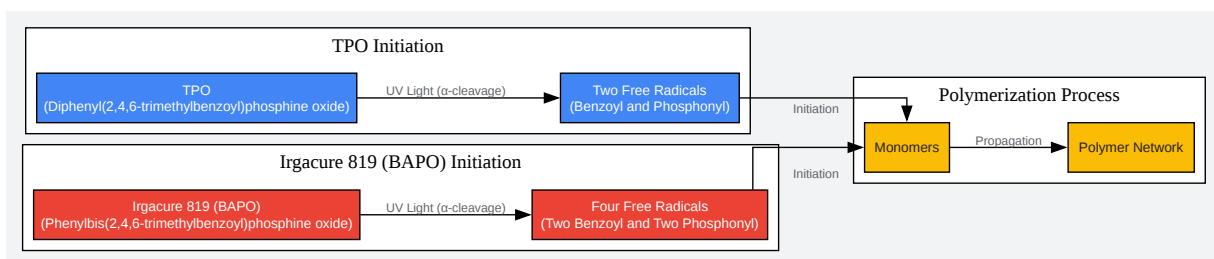
Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative protocols for key experiments.

Measurement of Degree of Conversion (DC) by FTIR Spectroscopy

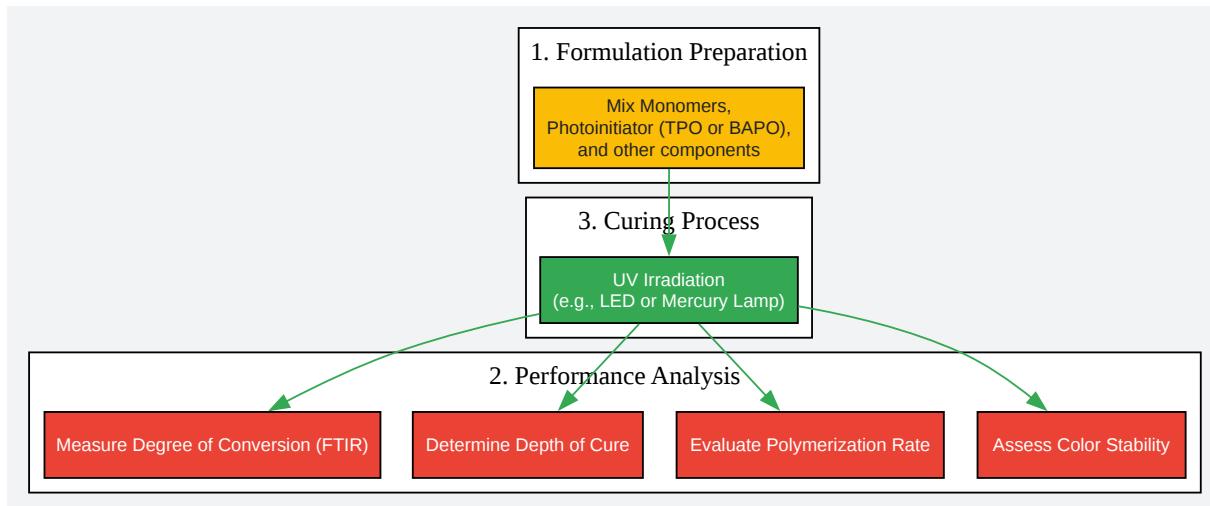
This protocol is a synthesized example based on common practices described in the literature. [14][15]

- Sample Preparation: A mixture of monomers (e.g., Bis-GMA and TEGDMA), a photoinitiator (TPO or Irgacure 819 at a specific weight percentage, e.g., 0.5 mol%), and other components are prepared.[15]
- Initial Spectrum Acquisition: A small amount of the uncured resin mixture is placed between two polyethylene films and pressed to a standardized thickness (e.g., 1 mm). The absorbance spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The peak height of the aliphatic C=C bond at approximately 1638 cm^{-1} and an internal reference peak (e.g., aromatic C=C at 1608 cm^{-1}) are measured.
- Photopolymerization: The sample is irradiated for a specific time (e.g., 20-60 seconds) using a light-curing unit with a defined wavelength and intensity (e.g., a two-peak LED).[15]
- Final Spectrum Acquisition: Immediately after irradiation, the FTIR spectrum of the cured polymer is recorded.
- Calculation of DC: The degree of conversion is calculated using the following formula: DC (%) = $[1 - (\text{Abs}^{1638}\text{ _cured} / \text{Abs}^{1608}\text{ _cured}) / (\text{Abs}^{1638}\text{ _uncured} / \text{Abs}^{1608}\text{ _uncured})] \times 100$


Determination of Depth of Cure (DOC)

This protocol is based on the methodology described in studies evaluating dental composites. [17]

- Sample Preparation: The photopolymerizable resin is placed into a cylindrical mold of a specific depth (e.g., 10 mm).
- Curing: The top surface of the resin is exposed to a light-curing unit (e.g., LED at 405 nm) for a set duration (e.g., 5, 10, or 20 seconds).^[17]
- Measurement: After curing, the sample is removed from the mold. The uncured material is gently scraped away from the bottom of the cylinder. The height of the remaining cured portion of the cylinder is measured with a digital caliper. This height represents the depth of cure.


Visualizing the Process

To better understand the mechanisms and workflows, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Photoinitiation mechanism of TPO and Irgacure 819.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for comparing photoinitiators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [redalyc.org \[redalyc.org\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5318733/)
- 2. [The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC \[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5318733/)
- 3. [unisunchem.com \[unisunchem.com\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5318733/)
- 4. [oraljournal.com \[oraljournal.com\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5318733/)
- 5. [mdpi.com \[mdpi.com\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5318733/)
- 6. [ptabdata.blob.core.windows.net \[ptabdata.blob.core.windows.net\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5318733/)

- 7. researchgate.net [researchgate.net]
- 8. unisunchem.com [unisunchem.com]
- 9. radtech.org [radtech.org]
- 10. radtech.org [radtech.org]
- 11. researchgate.net [researchgate.net]
- 12. xtgchem.cn [xtgchem.cn]
- 13. unisunchem.com [unisunchem.com]
- 14. Cytotoxicity, Colour Stability and Dimensional Accuracy of 3D Printing Resin with Three Different Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. radtech2020.com [radtech2020.com]
- 18. Cytotoxic and genotoxic potential of the type I photoinitiators BAPO and TPO on human oral keratinocytes and V79 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of TPO and Irgacure 819 (BAPO) in Photopolymerization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1207914#tpo-vs-irgacure-819-bapo-performance-in-photopolymerization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com